molecular formula C15H18F3NO2S B2673378 N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-4-(trifluoromethyl)benzamide CAS No. 2034398-85-9

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-4-(trifluoromethyl)benzamide

Cat. No.: B2673378
CAS No.: 2034398-85-9
M. Wt: 333.37
InChI Key: ZWHNHLDOWPWYJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-4-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C15H18F3NO2S and its molecular weight is 333.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Isotope Labeling

In chemical synthesis, the compound plays a role in introducing deuterium and tritium into specific molecules for labeling purposes. For example, Shevchenko et al. (2014) describe the preparation of 2-methyl-5-(p-methoxyphenyl)benzoic acid N-methylamide and N-methyl-N-(2-methyl-4-methoxy-5-trifluoromethylphenyl)-N′-methylurea, labeled with hydrogen isotopes. The number of incorporated deuterium atoms and the molar radioactivities of the tritium-labeled compounds were carefully measured, showcasing the compound's relevance in creating isotopically labeled molecules for research purposes (Shevchenko, I. Nagaev, & N. Myasoedov, 2014).

Antioxidant and Anti-inflammatory Applications

The compound has been utilized in the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents. Abu‐Hashem et al. (2020) synthesized a series of compounds showing significant COX-2 selectivity and potent analgesic and anti-inflammatory activities. This illustrates the compound's potential in the development of new therapeutic agents (A. Abu‐Hashem, S. Al-Hussain, & M. Zaki, 2020).

Structural Analysis and Material Science

In material science, the compound contributes to understanding molecular structures and interactions. For instance, Demir et al. (2015) analyzed the structure of a related molecule using X-ray diffraction and density functional theory (DFT), revealing insights into its molecular geometry, vibrational frequencies, and antioxidant properties. This work highlights the application of the compound in exploring molecular structures and their potential functionalities (S. Demir et al., 2015).

Alzheimer's Disease Research

In the context of pharmaceutical research, the compound has been part of studies aiming at discovering treatments for Alzheimer's disease. Lee et al. (2018) developed a series of compounds, including one structurally related to N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-4-(trifluoromethyl)benzamide, showing potent inhibitory selectivity against histone deacetylase 6 (HDAC6). These compounds demonstrated potential in ameliorating Alzheimer's disease phenotypes by decreasing tau protein phosphorylation and aggregation, showcasing the compound's role in neurodegenerative disease research (Hsueh-Yun Lee et al., 2018).

Properties

IUPAC Name

N-[(4-methoxythian-4-yl)methyl]-4-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3NO2S/c1-21-14(6-8-22-9-7-14)10-19-13(20)11-2-4-12(5-3-11)15(16,17)18/h2-5H,6-10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHNHLDOWPWYJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSCC1)CNC(=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.